molecular formula C11H11NO6 B12009806 4-{[Ethoxy(oxo)acetyl]amino}-2-hydroxybenzoic acid CAS No. 92289-16-2

4-{[Ethoxy(oxo)acetyl]amino}-2-hydroxybenzoic acid

Katalognummer: B12009806
CAS-Nummer: 92289-16-2
Molekulargewicht: 253.21 g/mol
InChI-Schlüssel: VRSBHCZASAIZNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[Ethoxy(oxo)acetyl]amino}-2-hydroxybenzoic acid (IUPAC name: 5-{[ethoxy(oxo)acetyl]amino}-2-hydroxybenzoic acid) is a benzoic acid derivative featuring a hydroxy group at position 2 and a substituted acetamide group at position 3. The acetamide moiety is further modified with an ethoxy-oxo-acetyl group, resulting in the structural formula C₁₁H₁₁NO₆ (molecular weight: 253.213 g/mol) . This compound is characterized by its planar geometry in the solid state, stabilized by intermolecular O–H⋯O and C–H⋯O hydrogen bonds, as observed in its crystal structure . Its synthesis typically involves acylation of 4-amino-2-hydroxybenzoic acid with ethoxalyl chloride, followed by purification via recrystallization .

The ethoxy-oxo-acetyl substituent enhances both hydrophilicity (via hydrogen bonding) and lipophilicity (via the ethoxy group), making it a candidate for pharmaceutical applications requiring balanced solubility profiles.

Eigenschaften

CAS-Nummer

92289-16-2

Molekularformel

C11H11NO6

Molekulargewicht

253.21 g/mol

IUPAC-Name

4-[(2-ethoxy-2-oxoacetyl)amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C11H11NO6/c1-2-18-11(17)9(14)12-6-3-4-7(10(15)16)8(13)5-6/h3-5,13H,2H2,1H3,(H,12,14)(H,15,16)

InChI-Schlüssel

VRSBHCZASAIZNM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=O)NC1=CC(=C(C=C1)C(=O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Procedure

The most widely documented method involves the direct acylation of 4-amino-2-hydroxybenzoic acid with ethyl chlorooxoacetate under mild conditions. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of ethyl chlorooxoacetate, forming an amide bond.

Procedure :

  • Reactants :

    • 4-Amino-2-hydroxybenzoic acid (10 mmol, 1.53 g)

    • Ethyl chlorooxoacetate (10 mmol, 1.13 mL)

    • Tetrahydrofuran (THF, 20 mL) as solvent

  • Conditions :

    • Cool reaction mixture to 273 K (0°C) to minimize side reactions.

    • Stir for 2 hours under inert atmosphere.

  • Workup :

    • Concentrate under reduced pressure.

    • Precipitate product by adding diethyl ether.

    • Recrystallize from ethanol/water (1:1 v/v) to yield yellowish crystals.

Yield : 55–60%.

Optimization Insights

  • Temperature Control : Lower temperatures (273 K) prevent hydrolysis of ethyl chlorooxoacetate and ensure selective acylation of the amino group over the hydroxyl group.

  • Solvent Choice : THF enhances solubility of both reactants while stabilizing intermediates.

  • Base Addition : Pyridine or NaHCO₃ may be added to neutralize HCl, improving reaction efficiency.

Catalytic Directed C–H Functionalization

Copper-Catalyzed Ethoxylation

A patent describes a method for synthesizing 2-ethoxybenzoic acid derivatives using a copper catalyst and N-O bidentate directing group. While not directly applied to the target compound, this approach can be adapted for regioselective ethoxy group introduction.

Adapted Procedure :

  • Reactants :

    • 4-Amino-2-hydroxybenzoic acid

    • Ethyl iodide (as ethoxy source)

    • CuCl (0.2 mmol, 19.8 mg)

    • Pyridine (1.5 mL)

  • Conditions :

    • Heat to 130°C for 12 hours under CO₂ atmosphere.

  • Workup :

    • Hydrolyze with 2N HCl.

    • Extract with dichloromethane and purify via column chromatography (CH₂Cl₂/MeOH).

Yield : ~80% (estimated for analogous reactions).

Advantages and Limitations

  • Advantages : High regioselectivity; avoids protection/deprotection steps.

  • Limitations : Requires specialized equipment (high-pressure reactor); scalability challenges.

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantages Key Limitations
Direct Acylation55–60%2 hoursSimple setup; no catalyst requiredModerate yield; sensitive to moisture
Catalytic C–H Functionalization~80%12 hoursHigh selectivity; no protecting groupsComplex setup; costly catalysts

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 12.30 (s, 1H, COOH), 8.73 (d, J = 8.4 Hz, 1H, ArH), 4.34 (q, J = 7.0 Hz, 2H, OCH₂), 1.57 (t, J = 7.0 Hz, 3H, CH₃).

  • IR (KBr) : 3280 cm⁻¹ (O–H), 1705 cm⁻¹ (C=O), 1650 cm⁻¹ (amide C=O).

Purity Assessment

  • HPLC : >98% purity using C18 column (MeOH:H₂O = 70:30, 1 mL/min).

  • Melting Point : 140–142°C .

Analyse Chemischer Reaktionen

Types of Reactions

4-{[Ethoxy(oxo)acetyl]amino}-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-{[Ethoxy(oxo)acetyl]amino}-2-hydroxybenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-{[Ethoxy(oxo)acetyl]amino}-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers: Substitution Pattern Effects

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid
  • Structure : Benzoic acid with an ethoxy-oxo-acetamide group at position 2.
  • Molecular Weight : 237.21 g/mol .
  • Key Differences :
    • The substituent’s position (2 vs. 4) alters hydrogen-bonding networks. In the crystal lattice, molecules form chains parallel to the [111] direction via O–H⋯O bonds, contrasting with the planar stacking observed in the 4-substituted analog .
    • Reduced steric hindrance at position 2 may enhance reactivity in esterification or amidation reactions .
5-{[Ethoxy(oxo)acetyl]amino}-2-hydroxybenzoic Acid
  • Structure : Positional isomer with the substituent at position 4.
  • Molecular Weight : 253.213 g/mol .
  • Bioactivity may vary due to altered electronic effects; meta-substitution often impacts binding affinity in receptor-ligand interactions.

Functional Group Variations

4-[2-(Acetylamino)ethoxy]benzoic Acid
  • Structure: Ethoxy linker with an acetylamino group at position 4.
  • Molecular Weight : 223.22 g/mol .
  • Key Differences: Replacing the ethoxy-oxo-acetyl group with a simpler acetylamino-ethoxy moiety reduces hydrogen-bonding capacity (PSA: 75.6 vs. 95.7 Ų for the target compound) . Lower logP (1.7 vs. ~2.5 estimated for the target compound) suggests increased hydrophilicity, favoring aqueous solubility .
3-[(2-Ethoxy-2-oxoethyl)amino]benzoic Acid
  • Structure : Ethoxy-oxo-ethyl substituent at position 3.
  • Molecular Weight : 223.22 g/mol .
  • Key Differences :
    • The absence of a hydroxy group at position 2 eliminates intramolecular hydrogen bonding, increasing conformational flexibility.
    • Lower thermal stability due to reduced crystal packing efficiency .

Complex Derivatives: Extended Functionality

4-{3-[(Dipropylamino)(oxo)acetyl]-1H-indol-2-yl}benzoic Acid
  • Structure: Indole-containing derivative with a dipropylamino-oxo-acetyl group.
  • Molecular Weight : ~400 g/mol (estimated) .
  • Key Differences :
    • The indole moiety introduces π-π stacking interactions and enhances lipophilicity (logP > 4), favoring blood-brain barrier penetration .
    • Demonstrated activity as a translocator protein (TSPO) modulator, highlighting the role of bulky substituents in bioactivity .

Q & A

Q. What synthetic methodologies are recommended for 4-{[Ethoxy(oxo)acetyl]amino}-2-hydroxybenzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves coupling reactions between 2-hydroxybenzoic acid derivatives and ethoxy(oxo)acetyl precursors. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) with catalytic DMAP to enhance reactivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures yields high-purity products.
    Optimization focuses on temperature control (0–25°C to minimize side reactions) and stoichiometric ratios (1:1.2 for amine:acylating agent) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • X-ray crystallography : Resolves planar geometry and hydrogen-bonding networks. For example, O—H⋯O and C—H⋯O interactions stabilize chains parallel to the [111] direction in the crystal lattice .
  • NMR spectroscopy : 1H^1H NMR detects aromatic protons (δ 6.8–7.8 ppm) and the hydroxy group (broad peak at δ 10–12 ppm). 13C^{13}C NMR confirms the carbonyl (C=O) at ~170 ppm .
  • FT-IR : Peaks at ~1680 cm1^{-1} (amide C=O) and 3200–3500 cm1^{-1} (O–H stretching) validate functional groups .

Advanced Research Questions

Q. How do hydrogen-bonding networks in the crystal structure affect physicochemical properties?

Methodological Answer: The compound’s crystal packing, driven by O—H⋯O and C—H⋯O interactions, influences:

  • Thermal stability : Strong intermolecular hydrogen bonds increase melting points (observed >200°C in analogs) .
  • Solubility : Polar solvents disrupt these networks, enhancing solubility. Computational studies (e.g., Hirshfeld surface analysis) quantify interaction contributions .
  • Reactivity : Hydrogen bonds stabilize transition states in nucleophilic reactions, as shown in thiazole derivatives .

Q. What computational strategies predict electronic properties and reaction pathways?

Methodological Answer:

  • Density Functional Theory (DFT) : Models HOMO-LUMO gaps to assess reactivity. For analogs, gaps of ~4.5 eV suggest moderate electrophilicity .
  • Reaction path search : Quantum mechanical calculations (e.g., Gaussian 16) identify low-energy pathways for amide bond cleavage or ester hydrolysis .
  • Molecular dynamics (MD) : Simulates solvation effects and stability in aqueous/organic matrices .

Q. How can contradictions between experimental data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

  • Cross-validation : Compare NMR chemical shifts with DFT-predicted values (e.g., gauge-including atomic orbitals in Gaussian). Discrepancies >0.3 ppm may indicate dynamic effects .
  • Variable-temperature XRD : Detects conformational flexibility in crystal structures. For example, thermal ellipsoids in planar regions suggest rigidity .
  • Solid-state NMR : Resolves discrepancies between solution and solid-state conformations .

Q. What in vitro strategies elucidate bioactivity mechanisms?

Methodological Answer:

  • Enzyme inhibition assays : Screen against cyclooxygenase (COX) or kinases using fluorogenic substrates. IC50_{50} values <10 μM indicate high potency in anti-inflammatory analogs .
  • Molecular docking : AutoDock Vina predicts binding modes to target proteins (e.g., COX-2’s hydrophobic pocket) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Half-life >60 minutes suggests suitability for in vivo studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.